molecular formula C27H14Cl2F3NO5 B11520803 3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11520803
M. Wt: 560.3 g/mol
InChI Key: LICBSFIRLFZRKJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction typically occurs in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups, using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Scientific Research Applications

3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of chlorophenyl and trifluoromethylphenyl groups enhances its binding affinity and specificity, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spiro structure and the combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H14Cl2F3NO5

Molecular Weight

560.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H14Cl2F3NO5/c28-13-7-5-12(6-8-13)21-19-20(26(38-21)22(34)15-3-1-2-4-16(15)23(26)35)25(37)33(24(19)36)14-9-10-18(29)17(11-14)27(30,31)32/h1-11,19-21H

InChI Key

LICBSFIRLFZRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F

Origin of Product

United States

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